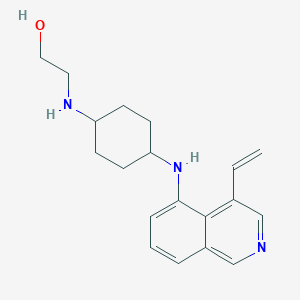

2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves several steps. One common synthetic route includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a specific temperature . The reaction conditions typically involve the use of catalysts such as palladium and solvents like acetonitrile . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common reagents and conditions used in these reactions include acetic acid, ethanol, and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol can be compared with other similar compounds, such as:

2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: This compound has a similar structure but with an ethyl group instead of a vinyl group.

2-((Cis-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: This compound features a methyl group in place of the vinyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.

Biological Activity

The compound 2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol (CAS: 651309-05-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a cyclohexyl group, an isoquinoline moiety, and an amino ethanol component, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Cyclophilin Inhibition : Cyclophilins are peptidyl-prolyl isomerases involved in various cellular processes. Inhibitors of cyclophilins have been shown to exhibit antiviral properties, particularly against hepatitis C virus (HCV). Studies have demonstrated that modifications in the structure can significantly enhance binding affinity and inhibitory potency against cyclophilins .

- Integrin Modulation : Integrins play critical roles in cell adhesion and signaling. Compounds designed to target integrins can influence immune responses and cancer progression. Specifically, the inhibition of alpha 4 beta 7 integrin has been linked with therapeutic effects in inflammatory diseases .

- Antiviral Activity : The compound has shown potential as an antiviral agent. For instance, related compounds have demonstrated efficacy against HCV with effective concentrations (EC50 values) in the nanomolar range .

Pharmacological Profile

The biological activity of this compound can be summarized in the following table:

| Activity | Target | Effect | EC50 (nM) |

|---|---|---|---|

| Cyclophilin Inhibition | Cyclophilin A | Potent inhibition | 5 |

| Antiviral Activity | HCV | Inhibition of viral replication | 98 |

| Integrin Inhibition | Alpha 4 Beta 7 | Modulation of immune response | Not specified |

Study on Antiviral Properties

In a study investigating the antiviral potential of structurally related compounds, it was found that certain modifications led to significant improvements in potency against HCV. The introduction of the isoquinoline group was crucial for enhancing antiviral activity while maintaining favorable pharmacokinetic properties .

Integrin Targeting in Inflammatory Diseases

Another study focused on integrin inhibitors demonstrated that targeting alpha 4 beta 7 integrin resulted in reduced inflammation and improved clinical outcomes in animal models of inflammatory bowel disease. The findings suggest that similar compounds could be developed for therapeutic applications .

Properties

Molecular Formula |

C19H25N3O |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-[[4-[(4-ethenylisoquinolin-5-yl)amino]cyclohexyl]amino]ethanol |

InChI |

InChI=1S/C19H25N3O/c1-2-14-12-20-13-15-4-3-5-18(19(14)15)22-17-8-6-16(7-9-17)21-10-11-23/h2-5,12-13,16-17,21-23H,1,6-11H2 |

InChI Key |

IIKYINOPZMYJNS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C(=CN=C1)C=CC=C2NC3CCC(CC3)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.